molecular formula C14H12N2O4 B1349487 N-(4-methoxyphenyl)-2-nitrobenzamide CAS No. 22979-83-5

N-(4-methoxyphenyl)-2-nitrobenzamide

Cat. No. B1349487
CAS RN: 22979-83-5
M. Wt: 272.26 g/mol
InChI Key: ZAVSYDFJORQSOM-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Characterization

Medical and Biological Applications

  • Antifibrillatory Activity : Derivatives of N-(4-methoxyphenyl)-2-nitrobenzamide have been synthesized and evaluated for their antifibrillatory activity. Some of these derivatives have shown higher potency and longer duration of action compared to established drugs (Davydova et al., 2000).

  • 4-nitro-N-phenylbenzamides, related to N-(4-methoxyphenyl)-2-nitrobenzamide, have been synthesized and found effective in anticonvulsant tests, indicating potential therapeutic applications in seizure management (Bailleux et al., 1995).
  • Bioactivation and Drug Development : The active form of CB 1954, a compound related to N-(4-methoxyphenyl)-2-nitrobenzamide, has been studied for its ability to form DNA-DNA interstrand crosslinks, a mechanism that could be exploited in the development of anticancer therapies (Knox et al., 1991).

Advanced Materials and Chemistry

  • Organometallic Chemistry : N-methoxy-4-nitrobenzamide derivatives, closely related to N-(4-methoxyphenyl)-2-nitrobenzamide, have been used to synthesize cyclometalated complexes with metals like rhodium, iridium, and ruthenium.

These complexes show potential in catalytic processes and functionalization reactions (Zhou et al., 2018).

Safety And Hazards

While specific safety and hazard information for N-(4-methoxyphenyl)-2-nitrobenzamide was not found, similar compounds require adequate ventilation, personal protective equipment, and avoidance of dust formation, ingestion, and inhalation56.


Future Directions

While specific future directions for N-(4-methoxyphenyl)-2-nitrobenzamide were not found, similar compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol have been synthesized via Schiff bases reduction route7.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult with a professional or conduct further research for more detailed and personalized advice.


properties

IUPAC Name

N-(4-methoxyphenyl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVSYDFJORQSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355017
Record name N-(4-methoxyphenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-nitrobenzamide

CAS RN

22979-83-5
Record name N-(4-methoxyphenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SH Lee, W Lee, TH Nguyen, IS Um, JS Bae… - International Journal of …, 2017 - mdpi.com
Thrombin (factor IIa) and factor Xa (FXa) are key enzymes at the junction of the intrinsic and extrinsic coagulation pathways and are the most attractive pharmacological targets for the …
Number of citations: 3 www.mdpi.com
W Jia, Z Fan, Q Shi, R Zhang, X Wang, L Shi - Food Research International, 2021 - Elsevier
The current study applied an untargeted metabolomics approach by ultra high performance liquid chromatography quadrupole-orbitaltrap high resolution mass spectrometry (UHPLC-Q-…
Number of citations: 28 www.sciencedirect.com
Y Chen, X Liu, W Shi, S Zheng, G Wang… - The Journal of organic …, 2020 - ACS Publications
A novel and efficient method has been proposed for the synthesis of 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides by using molybdenyl acetylacetonate and copper(II) …
Number of citations: 8 pubs.acs.org
J Xing, L Yang, J Zhou, H Zhang - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
Factor Xa (fXa) is a crucial player in various thromboembolic disorders. Inhibition of fXa can provide safe and effective antithrombotic effects. In this study, a series of anthranilamide …
Number of citations: 9 www.sciencedirect.com

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